molecular formula C16H12NNaO3S B2836041 Sodium;(E)-4-(1,3-benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoate CAS No. 2229667-84-7

Sodium;(E)-4-(1,3-benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoate

Cat. No. B2836041
M. Wt: 321.33
InChI Key: JTLVSLFWXRRLMC-ASTDGNLGSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium;(E)-4-(1,3-benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoate, also known as BZP, is a chemical compound that has been studied for its potential use in scientific research. BZP is a derivative of benzothiazole and furan, and has been shown to have a variety of biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Chemical Properties

  • Convenient Synthesis of Novel Heterocyclic Compounds : Research demonstrates the synthesis of novel derivatives from precursors like Sodium 3-(furan-2-yl)-3-oxoprop-1-en-1-olate, leading to various fused heterocyclic ring systems. These compounds, including pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines, showcase the versatility of sodium compounds in synthesizing complex organic structures (Mostafa & Nada, 2015).
  • Chemical Structure and Coordination : Studies on sodium compounds like Sodium 3,5-di­nitro­benzoate elucidate their structural characteristics, such as trigonal configuration and crystallographic symmetry. These insights contribute to understanding the molecular geometry and potential reactivity of sodium compounds in various applications (Jones Hp, Gillon, & Davey, 2005).

Potential Applications in Materials Science

  • Electrochemical Properties for Battery Applications : Sodium salts are being designed for use in nonaqueous sodium electrolytes for batteries. Research into sodium imidazole fluorine derivative salts reveals their promising electrochemical and structural properties, indicating potential applications in energy storage technologies (Plewa-Marczewska et al., 2014).

Contributions to Organic Synthesis Methods

  • Cross-Coupling Reactions : Investigations into palladium-catalyzed direct C-H arylation using sodium compounds as activators have expanded the toolkit for synthesizing thiazole derivatives. This method demonstrates the role of sodium in facilitating cross-coupling reactions, enhancing the synthesis of aromatic sulfides with diverse functional groups (Miyaoku & Mori, 2009).

Environmental and Safety Aspects

  • Food Preservatives and Health Implications : Sodium benzoate, a common preservative, has been studied for its impact on human health, particularly regarding glucose homeostasis and metabolic profiles. Understanding the safety and physiological effects of sodium compounds used in consumer products is crucial for their responsible application (Lennerz et al., 2015).

properties

IUPAC Name

sodium;(E)-4-(1,3-benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S.Na/c18-15(19)8-7-11(10-12-4-3-9-20-12)16-17-13-5-1-2-6-14(13)21-16;/h1-6,9-10H,7-8H2,(H,18,19);/q;+1/p-1/b11-10+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLVSLFWXRRLMC-ASTDGNLGSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=CO3)CCC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=CC=CO3)/CCC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12NNaO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium;(E)-4-(1,3-benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoate

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